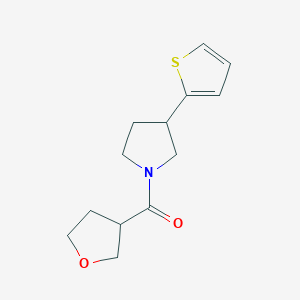

![molecular formula C18H15ClN4O B2711164 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone CAS No. 2034430-59-4](/img/structure/B2711164.png)

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

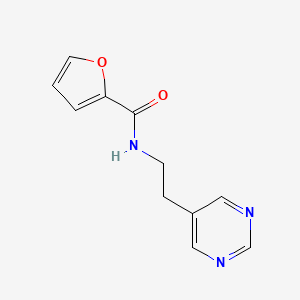

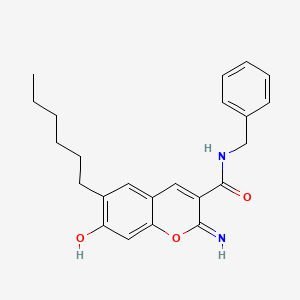

The compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, an azetidine ring, and a biphenyl group. The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . Azetidine is a four-membered ring with one nitrogen atom and three carbon atoms. The biphenyl group consists of two connected phenyl rings .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,2,3-triazole ring, azetidine ring, and biphenyl group would all contribute to the overall structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, 1,2,3-triazoles can participate in various reactions due to the presence of multiple nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, 1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .

Applications De Recherche Scientifique

Bcr-Abl Inhibition

This compound has been investigated as a Bcr-Abl inhibitor. Bcr-Abl is a fusion protein associated with chronic myeloid leukemia (CML). The compound was designed using bioisosteric replacement, scaffold hopping, and conformational constraint strategies. It displayed significant inhibition against a broad spectrum of Bcr-Abl mutants, including the gatekeeper T315I and p-loop mutations. Notably, it overcame clinical acquired resistance against imatinib, a commonly used Bcr-Abl inhibitor .

Organic Single-Electron Reduction Catalyst

As a conceptual proof, this compound has been studied for its ability to reduce quinones, which are well-known electron carriers involved in various biological and industrial processes. Additionally, it provides experimental evidence for the formation of double (triazole) carbonate adducts, which serve as catalytic cycles in a static state and carbenes storage reservoirs .

Antimicrobial Activity

The compound’s antimicrobial efficacy has been evaluated in vitro. It was synthesized as part of a series of 1,2,3-triazole hybrids with amine-ester functionality using click reactions. Further studies explored its potential as an antimicrobial agent .

Mécanisme D'action

Mode of action

Triazole compounds are known to bind in biological systems, potentially leading to a variety of biological activities .

Biochemical pathways

Without specific information on “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3’-chloro-[1,1’-biphenyl]-4-yl)methanone”, it’s difficult to say which biochemical pathways it might affect. Triazole derivatives have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple pathways .

Result of action

Given the broad range of activities exhibited by triazole compounds, it’s possible that this compound could have multiple effects at the molecular and cellular level .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(3-chlorophenyl)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O/c19-16-3-1-2-15(10-16)13-4-6-14(7-5-13)18(24)22-11-17(12-22)23-9-8-20-21-23/h1-10,17H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMDNLTVJAUPQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2711082.png)

![2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2711086.png)

![4-benzyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2711101.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2711103.png)

![ethyl 5-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2711104.png)